Bicyclo[2.2.2]octane-2-carboxylic acid, 2-methyl-
Description
Bicyclo[2.2.2]octane-2-carboxylic acid, 2-methyl- (CAS 29221-25-8) is a rigid bicyclic compound featuring a carboxylic acid group and a methyl substituent at the 2-position of the bicyclo[2.2.2]octane framework. Its molecular formula is C₁₀H₁₆O₂ (MW: 168.24 g/mol), with a calculated logP of 2.3, indicating moderate hydrophobicity . The compound is synthesized via catalytic hydrogenation of the Diels-Alder adduct formed from 1,3-cyclohexadiene and methacrylic acid, yielding stereochemical control over substituents . This scaffold’s rigidity and steric bulk make it valuable in medicinal chemistry and asymmetric catalysis, as exemplified by its use in the antiviral drug Pimodivir (JNJ-63623872), which inhibits influenza PB2 polymerase .
Properties
CAS No. |
57346-06-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-methylbicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-10(9(11)12)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3,(H,11,12) |
InChI Key |
PMQBDCJPTMTZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1CC2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
a) 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid
- Molecular Formula : C₁₀H₁₃F₃O₂ (MW: 222.21 g/mol) .
- Key Differences :
- The trifluoromethyl group increases lipophilicity (higher logP) and introduces strong electron-withdrawing effects, enhancing metabolic stability in drug design.
- The fluorine atoms improve membrane permeability compared to the methyl analog.
- Applications: Potential use in fluorinated pharmaceuticals or agrochemicals where enhanced stability is critical.
b) 3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Derivatives
- Example: Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CID 137965804) .
- Key Differences: The amino group introduces hydrogen-bonding capability and basicity, enabling interactions with biological targets or chiral catalysts. Stereochemistry (e.g., 2S,3S configuration) is critical for enantioselective applications .
- Applications: Chiral building blocks for foldamers and asymmetric organocatalysts .
c) 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic Acid
- Molecular Formula : C₁₁H₁₆O₃ (MW: 196.24 g/mol) .
- Key Differences: The 5-oxo group introduces a ketone functionality, enabling nucleophilic additions or reductions.
- Applications : Intermediate in synthetic organic chemistry for tricyclic compound synthesis .
Comparison of Bicyclic Frameworks
a) Bicyclo[2.2.1]heptane Derivatives
b) Bicyclo[3.2.1]octane Derivatives
- Example: 2-Aminobicyclo[3.2.1]octane-2-carboxylic acid .
- Key Differences :
- The [3.2.1] framework introduces a larger ring system with distinct spatial orientation, altering substrate binding in biological systems.
- Reduced bridgehead strain compared to [2.2.2] systems may enhance stability under harsh conditions.
Q & A
Q. What are the most reliable synthetic routes for preparing bicyclo[2.2.2]octane-2-carboxylic acid, 2-methyl- in laboratory settings?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of Diels-Alder adducts. For example, reacting 1,3-cyclohexadiene with methacrylic acid forms an intermediate adduct, which is then hydrogenated using platinum catalysts under controlled pressure to yield the target molecule . Alternative methods include esterification of the parent carboxylic acid (e.g., with methanol and sulfuric acid) followed by purification via fractional distillation . Key Reaction Conditions :
| Step | Reagents/Catalysts | Temperature/Pressure | Yield |
|---|---|---|---|
| Diels-Alder Adduct Formation | Methacrylic acid, 1,3-cyclohexadiene | 80–100°C, inert atmosphere | ~70% |
| Hydrogenation | H₂, Pt catalyst | 50–60 psi, RT | >90% |
Q. How does the rigid bicyclic structure influence spectroscopic characterization (e.g., NMR, IR)?
- Methodological Answer : The bicyclo[2.2.2]octane framework imposes distinct spectral features:
- ¹H NMR : Upfield shifts for bridgehead protons (δ 1.2–1.8 ppm) due to steric shielding; methyl groups at C2 appear as singlets (δ 1.0–1.2 ppm) .
- ¹³C NMR : Carboxylic acid carbon at ~175 ppm; bridgehead carbons at 25–35 ppm .
- IR : Strong carbonyl stretch at 1700–1720 cm⁻¹ for the carboxylic acid .
Q. What are common functionalization strategies for modifying the carboxylic acid group?
- Methodological Answer :
- Esterification : React with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) .
- Amide Formation : Use coupling agents like DCC or EDC with amines .
- Reduction : Convert to alcohol via LiAlH₄, though steric hindrance may require elevated temperatures .
Advanced Research Questions
Q. How can enantioselective synthesis of 2-methyl derivatives be achieved, and what challenges arise?
- Methodological Answer : Enantioselective routes often employ chiral auxiliaries or asymmetric hydrogenation. A metal-free tandem reaction using organocatalysts (e.g., proline derivatives) has been reported to yield bicyclo[2.2.2]octane-1-carboxylates with >90% enantiomeric excess (ee) . Challenges include:
- Steric hindrance limiting catalyst access.
- Competing racemization during functionalization.
Optimization Strategy : - Use bulky catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereocontrol .
Q. How do contradictory spectral data for bicyclo[2.2.2]octane derivatives arise, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR or mass spectra may stem from:
- Conformational Isomerism : Slow interconversion of bridgehead substituents at low temperatures .
- Impurity Artifacts : Residual solvents or byproducts (e.g., unreacted Diels-Alder adducts) .
Resolution Tactics : - Variable-temperature NMR to detect dynamic effects.
- High-resolution mass spectrometry (HRMS) for purity validation .
Q. What strategies optimize the compound’s bioavailability in medicinal chemistry applications?
- Methodological Answer : The rigid bicyclic core enhances metabolic stability but reduces solubility. Strategies include:
- Prodrug Design : Ester or amide derivatives to improve membrane permeability .
- Salt Formation : Sodium or potassium salts of the carboxylic acid for enhanced aqueous solubility .
Case Study :
Methyl ester derivatives showed 3x higher cellular uptake in cyclooxygenase (COX) inhibition assays compared to the free acid .
Data Contradiction Analysis
Q. Why do reported biological activities (e.g., COX inhibition) vary across studies?
- Methodological Answer : Variations arise from:
- Assay Conditions : Differences in enzyme isoforms (COX-1 vs. COX-2) or substrate concentrations .
- Stereochemical Purity : Racemic mixtures vs. enantiopure samples altering binding affinities .
Mitigation : - Standardize assays using recombinant enzymes and enantiomerically pure compounds.
- Cross-validate with isotopic labeling (e.g., ³H-arachidonic acid competition assays) .
Comparative Analysis Table
| Property | Bicyclo[2.2.2]octane-2-carboxylic acid, 2-methyl- | Bicyclo[2.2.1]heptane-2-carboxylic acid | Cubane-1-carboxylic acid |
|---|---|---|---|
| Strain Energy | Moderate (25 kcal/mol) | High (30 kcal/mol) | Very High (50 kcal/mol) |
| Enzymatic Binding | Selective for COX-2 | Non-selective | No reported activity |
| Thermal Stability | Stable to 200°C | Decomposes at 150°C | Stable to 300°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
